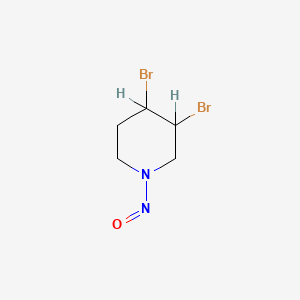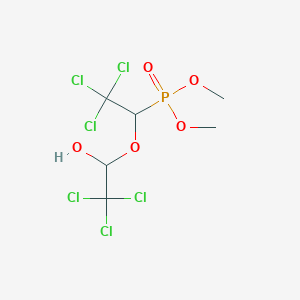
3-羟基-4,4,4-三氟丁酸乙酯
概述
描述
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is a chemical compound with the linear formula C6H9F3O3 . Its molecular weight is 186.132 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is available as a 2D Mol file or as a computed 3D SD file . The InChI representation of the molecule is InChI=1S/C6H9F3O3/c1-2-12-5 (11)3-4 (10)6 (7,8)9/h4,10H,2-3H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate has a molecular weight of 186.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The XLogP3-AA value is 0.9 .
科学研究应用
Medicine: Pharmaceutical Synthesis
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is utilized in the pharmaceutical industry for the synthesis of various drugs. Its trifluorobutyrate group is particularly valuable in creating compounds with enhanced metabolic stability and bioavailability. It’s often used in the early stages of drug discovery and development .
Agriculture: Crop Protection Agents
In agriculture, this compound serves as a precursor in the synthesis of crop protection agents. Its ability to form stable bonds can lead to the development of pesticides and herbicides with improved efficacy and reduced environmental impact .
Material Science: Polymer Production
The compound finds its application in material science, particularly in the production of polymers. Its inclusion in polymer chains can result in materials with unique properties such as increased resistance to heat and chemical degradation .
Environmental Science: Tracers in Ecological Studies
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate can be used as a tracer in environmental studies due to its distinctive chemical signature. It helps in tracking the movement and distribution of various substances in ecosystems .
Food Industry: Flavor and Fragrance Agent
While not directly used as a flavoring agent, derivatives of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate can be synthesized to create specific flavors and fragrances used in the food industry. Its stability under various conditions makes it a valuable intermediate .
Energy Production: Electrolytes in Batteries
In the field of energy production, this compound is explored for use in battery technology. Its chemical structure could contribute to the development of more efficient electrolytes for use in high-performance batteries .
Analytical Chemistry: Calibration Standards
Due to its well-defined structure and properties, Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is used as a calibration standard in various analytical techniques, ensuring accuracy and precision in chemical analysis .
Chemical Research: Reagent in Organic Synthesis
Lastly, it is widely used as a reagent in organic synthesis. Its reactivity allows for the creation of complex molecules, which can be pivotal in the development of new chemical entities for research purposes .
安全和危害
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
作用机制
Target of Action
It is utilized in the pharmaceutical industry for the synthesis of various drugs.
Mode of Action
Biochemical Pathways
It is known that the compound can be synthesized from Grignard reagent derived from 3-chloro-1,1,1-trifluoropropane .
Pharmacokinetics
Result of Action
It is known that the compound is used in the early stages of drug discovery and development.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition are advised. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak . Furthermore, Ethyl 3-hydroxy-4,4,4-trifluorobutyrate can be used as a tracer in environmental studies due to its distinctive chemical signature.
属性
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h4,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEDFBKLJILTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958382 | |
| Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | |
CAS RN |
372-30-5 | |
| Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate in the context of the research and what challenges are associated with its production?
A1: Ethyl 3-hydroxy-4,4,4-trifluorobutyrate serves as a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis often faces challenges in achieving high enantiomeric purity, a crucial factor in drug efficacy and safety. The research demonstrates a novel biocatalytic approach for the enantioselective synthesis of (R)-Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, addressing the limitations of conventional methods. []
Q2: How does the research leverage enzymatic activity to overcome the challenges in producing Ethyl 3-hydroxy-4,4,4-trifluorobutyrate?
A2: The research utilizes a coupled-enzyme system involving a ketoreductase from Bacillus pumilus Phe-C3 and a glucose dehydrogenase from Bacillus subtilis BGSC 1A1. This system facilitates the enantioselective reduction of Ethyl 3-keto-4,4,4-trifluorobutyrate to (R)-Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. The key innovation lies in the efficient recycling of the cofactor NADPH, achieved through the coupled glucose dehydrogenase, which significantly enhances the reaction efficiency and enables a high total turnover number (TTN) of 4,200 mol/mol. [] This approach offers a sustainable and cost-effective alternative to traditional methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(7-Amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentitol](/img/structure/B1207621.png)

![(2S)-3-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid](/img/structure/B1207625.png)




